2H-Pyrrolo[1,2,3-CD]benzoxazole
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Overview
Description
2H-Pyrrolo[1,2,3-CD]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused pyrrole and benzoxazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[1,2,3-CD]benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the compound in 79-89% yield . Other methods include using metal catalysts, ionic liquid catalysts, and nanocatalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[1,2,3-CD]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2H-Pyrrolo[1,2,3-CD]benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[1,2,3-CD]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoxazole: Shares a similar core structure but lacks the fused pyrrole ring.
Pyrazole: Another nitrogen-containing heterocycle with different chemical properties and reactivity.
Indole: Contains a fused benzene and pyrrole ring but differs in its chemical behavior and applications.
Uniqueness: 2H-Pyrrolo[1,2,3-CD]benzoxazole is unique due to its fused pyrrole and benzoxazole ring structure, which imparts distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine.
Properties
CAS No. |
418757-90-1 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-oxa-4-azatricyclo[5.3.1.04,11]undeca-1(10),5,7(11),8-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-4-5-10-6-11-8(3-1)9(7)10/h1-5H,6H2 |
InChI Key |
GKWHQMBBHBYRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CC3=C2C(=CC=C3)O1 |
Origin of Product |
United States |
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